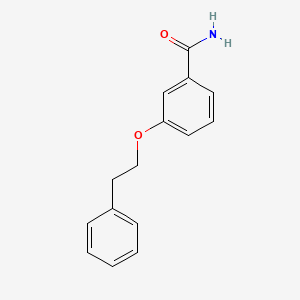
3-(2-phenylethoxy)benzamide
Overview
Description
3-(2-phenylethoxy)benzamide is an organic compound with the molecular formula C15H15NO2. It is a benzamide derivative characterized by the presence of a phenylethoxy group attached to the benzamide core.
Mechanism of Action
Target of Action
Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Mode of Action
It’s known that benzimidazole derivatives, which are structurally similar to benzamides, have been intensively studied for their anticancer properties . The bioactivities of these compounds can be further improved by changing their functional groups on the core structure .
Biochemical Pathways
Benzimidazole derivatives have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The bioaccumulation estimates from log kow (bcfwin v217) for a structurally similar compound, 3-Bromo-N-(3-methylphenyl)-4-(2-phenylethoxy)benzamide, suggest that it has a high bioaccumulation potential .
Result of Action
Benzimidazole derivatives have been shown to have significant anticancer activity against various cancer cell lines .
Action Environment
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethoxy)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding ester. This ester is then converted to the amide by reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of benzylamines.
Substitution: Formation of nitro, sulfonyl, or halogenated benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 3-(2-phenylethoxy)benzoic acid
- 3-(2-phenylethoxy)benzylamine
- 3-(2-phenylethoxy)benzyl alcohol
Uniqueness
3-(2-phenylethoxy)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylethoxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(2-phenylethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNENNHJQTVYVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12,12-dimethyl-4-(2-methylprop-2-enyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4537843.png)
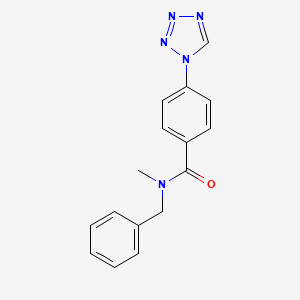
![N-[2-(dimethylamino)ethyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4537859.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4537864.png)
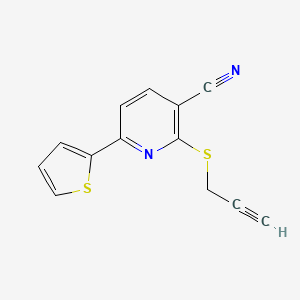
![N-(2-phenylphenyl)-2-[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4537880.png)
![6-benzyl-3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4537888.png)
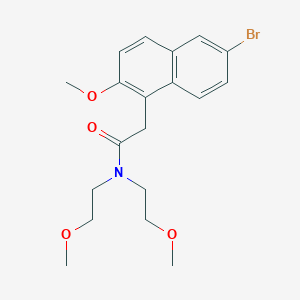
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4537901.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B4537903.png)
![6-{[3-(Ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4537908.png)
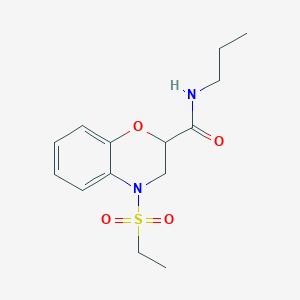
![(2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4537925.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4537942.png)
